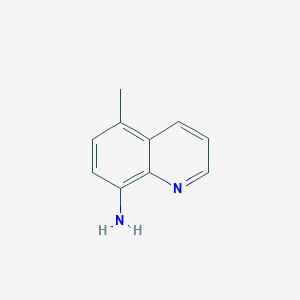

5-Methylquinolin-8-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDPMULMEAVNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511354 | |

| Record name | 5-Methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85656-64-0 | |

| Record name | 5-Methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Methylquinolin 8 Amine and Analogues

Reaction Pathways and Product Distribution

The chemical behavior of 5-methylquinolin-8-amine is characterized by a variety of transformations, including oxidation, reduction, and electrophilic substitution reactions. These reactions provide routes to a diverse range of functionalized quinoline (B57606) derivatives.

Oxidation Reactions Leading to Quinoline N-oxide Formation

The nitrogen atom in the quinoline ring system can be readily oxidized to form the corresponding N-oxide. libretexts.orgnih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. For instance, the oxidation of tertiary amines, including quinoline derivatives, with these reagents yields amine oxides. libretexts.org In the case of 8-methylquinoline (B175542), oxidation leads to the formation of 8-methylquinoline N-oxide. sigmaaldrich.comsigmaaldrich.com This reaction is significant as N-oxides can serve as intermediates in the synthesis of other derivatives. For example, quinoline N-oxides can be used to prepare polycyclic quinoxalines. rsc.orgresearchgate.net The presence of an amine group, as in this compound, introduces a competing site for oxidation. However, selective N-oxidation of the heteroaromatic ring in the presence of more reactive aliphatic amines can be achieved through strategies like in situ protonation of the aliphatic amine. nih.gov

Reduction Reactions and Tetrahydroquinoline Generation

The quinoline ring system can undergo reduction to yield tetrahydroquinoline derivatives. Catalytic hydrogenation is a common method for this transformation. For instance, the reduction of acetamido-substituted quinolines, followed by hydrolysis, provides a route to amino-substituted 5,6,7,8-tetrahydroquinolines. nih.govresearchgate.net The regioselectivity of this reduction can be influenced by the position of the substituent on the quinoline ring. nih.govresearchgate.net Borane-catalyzed reduction of quinolines with hydrosilanes is another effective method for generating tetrahydroquinolines. ibs.re.kr This method has been successfully applied to various substituted quinolines, including amino- and hydroxy-quinolines, to produce the corresponding tetrahydroquinolines in good yields. ibs.re.kr The selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (B108954) is a particularly important transformation with applications in the synthesis of pharmaceuticals and fine chemicals. sioc-journal.cn Ruthenium nanoparticles immobilized on polymers have shown to be efficient catalysts for this selective hydrogenation. researchgate.net

Electrophilic Aromatic Substitution Patterns and Functional Group Introduction

The quinoline ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The positions of substitution are influenced by the electronic nature of the existing substituents and the reaction conditions. In quinoline itself, electrophilic attack typically occurs at the 5- and 8-positions of the benzene (B151609) ring, as this preserves the aromaticity of the pyridine (B92270) ring. quora.com The presence of activating groups, such as the amino group in this compound, can further direct incoming electrophiles. For example, in the formylation of 8-hydroxyquinoline (B1678124) derivatives, substitution can occur at the 5- and 7-positions. mdpi.com The introduction of iodo groups at the 5- and 7-positions of 2-methylquinolin-8-ol is achieved through electrophilic aromatic substitution using iodine in the presence of an oxidizing agent. evitachem.com

Catalytic Mechanisms Involving Quinoline-8-amine Scaffolds

Quinoline-8-amine and its derivatives are not only substrates in various reactions but also serve as important scaffolds in the design of catalysts and ligands for transition metal-catalyzed processes.

Adsorption Phenomena and Competitive Binding in Hydrogenation Processes (e.g., 8-Methylquinoline on Ru Catalysts)

In catalytic hydrogenation reactions, the adsorption of the substrate onto the catalyst surface is a critical step. Studies on the hydrogenation of levulinic acid using ruthenium-based catalysts have shown that competitive adsorption between the substrate and the solvent can occur. ru.nl Ruthenium(II) p-cymene (B1678584) complexes containing quinoline-based ligands have been investigated as catalysts for transfer hydrogenation reactions. mdpi.com The position of methyl groups on the quinoline moiety can influence the catalytic activity, with complexes bearing methyl groups at the 4- or 8-position of the quinoline ring exhibiting high activity in the reduction of acetophenone. mdpi.com This suggests that the substitution pattern on the quinoline ligand affects its interaction with the metal center and, consequently, the catalytic performance.

Mechanistic Aspects of Lewis Acid-Catalyzed Cyclizations

Lewis acids play a crucial role in catalyzing various organic transformations, including the synthesis of quinoline derivatives. ias.ac.in Metal-organic frameworks (MOFs) with Lewis acidic sites have been employed as heterogeneous catalysts in the Friedländer synthesis of quinolines. ias.ac.in The strength of the Lewis acid sites can significantly impact the catalytic efficiency. ias.ac.in Furthermore, main group metal Lewis acids, such as tin and indium chlorides, have been utilized to catalyze the intramolecular cyclization of N-propargyl aniline (B41778) derivatives to form quinolin-8-amines. rsc.orgresearchgate.netscispace.com These reactions can proceed through either a 6-exo-dig or a 6-endo-dig annulation pathway, depending on the substitution pattern of the starting material. rsc.orgresearchgate.netscispace.com The Lewis acid activates the alkyne moiety towards nucleophilic attack by the aniline ring, initiating the cyclization cascade. rsc.org

Chemical Interactions in Specific Applications

Adsorption Mechanisms in Corrosion Inhibition (e.g., Langmuir Isotherm)

The efficacy of this compound and its analogues as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. The mechanism is largely dictated by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment.

Quinoline derivatives, including analogues of this compound, are known to adsorb on metal surfaces, with the mode of interaction often described by adsorption isotherms. The Langmuir adsorption isotherm is frequently used to model the adsorption behavior of these inhibitors. researchgate.netresearchgate.netresearchgate.net This model presupposes the formation of a monolayer of the inhibitor on the metal surface, with a fixed number of adsorption sites, and assumes that all sites are energetically equivalent. The adsorption of these organic compounds, which contain nitrogen and oxygen atoms and multiple bonds, is facilitated by their molecular structure. researchgate.net

The adsorption process for quinoline analogues on steel surfaces in acidic media has been shown to follow the Langmuir isotherm model. researchgate.netresearchgate.net This suggests that the inhibitor molecules form a monolayer on the steel surface. The adsorption can be a spontaneous process involving both physisorption and chemisorption. abechem.com Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the sharing of electrons between the heteroatoms (N, O) of the quinoline derivative and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. researchgate.net

Studies on various 5-substituted-8-hydroxyquinoline derivatives demonstrate that their adsorption on carbon steel surfaces conforms to the Langmuir adsorption isotherm. researchgate.net The strength and spontaneity of the adsorption are indicated by thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads signify a spontaneous adsorption process. worldnewsnaturalsciences.com

Interactive Table: Adsorption Characteristics of Quinoline Analogues as Corrosion Inhibitors

| Inhibitor Analogue | Concentration (M) | Surface Coverage (θ) | Inhibition Efficiency (%) | Adsorption Model |

|---|---|---|---|---|

| 5-N-((alkylamino)methyl)quinolin-8-ol (ABMQ) | 0.001 | - | 97.3 | Langmuir |

| 5-N-((alkylamino)methyl)quinolin-8-ol (HAMQ) | 0.001 | - | 94.6 | Langmuir |

| 5-((3-Propyl-1H-Pyrrol-1-Yl) Methyl) Quinolin-8-Ol (PPMQ) | 10⁻² | - | 95.58 | Langmuir |

Note: The data presented is for analogues of this compound and is sourced from studies on corrosion inhibition. researchgate.netresearchgate.netabechem.com

Electrochemical Behavior and Structure-Potential Correlations

The electrochemical behavior of this compound and its analogues at the metal/electrolyte interface provides crucial insights into their corrosion inhibition mechanism. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to study these interactions.

Potentiodynamic polarization studies on various quinoline derivatives have shown that they typically function as mixed-type inhibitors. researchgate.netresearchgate.netabechem.com This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. The addition of the inhibitor to the corrosive solution leads to a significant decrease in the corrosion current density (icorr) and a slight shift in the corrosion potential (Ecorr). jmaterenvironsci.com The parallel displacement of both anodic and cathodic Tafel plots to lower current densities indicates the mixed-inhibitor nature.

Electrochemical Impedance Spectroscopy (EIS) is used to investigate the properties of the protective film formed by the inhibitor. For quinoline analogues, EIS plots often show a single capacitive loop, indicating that the corrosion process is mainly controlled by a charge transfer mechanism. abechem.com The diameter of this capacitive loop increases with the addition of the inhibitor, signifying an increase in the charge transfer resistance (Rct) and, consequently, a higher inhibition efficiency. The formation of a protective layer by the inhibitor molecules on the metal surface is responsible for this increased resistance. abechem.com

Interactive Table: Electrochemical Parameters for Carbon Steel in the Presence of Quinoline Analogues

| Inhibitor Analogue | Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| 5-aminomethyl-8-hydroxyquinoline (AMHQ) | 10⁻³ | - | - | <97 |

| 5-N-acethylaminomethyl-8-hydroxyquinoline (ACAMHQ) | 10⁻³ | - | - | <97 |

| 5-N,N′-dimethylaminomethyl-8-hydroxyquinoline (DMHQ) | 10⁻³ | - | - | 97 |

Note: The data presented is for analogues of this compound and is sourced from electrochemical studies. researchgate.netjmaterenvironsci.com

Spectroscopic and Advanced Analytical Characterization of 5 Methylquinolin 8 Amine

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups and determining the substitution pattern of 5-Methylquinolin-8-amine.

The FTIR spectrum of quinoline (B57606) derivatives provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of its constituent bonds and functional groups. In the case of amino-substituted s-triazine derivatives of 2-methylquinolin-8-amine, characteristic IR absorption bands are observed. For instance, the N-H stretching vibrations typically appear in the range of 3150-3350 cm⁻¹. Aromatic C-H stretching is observed around 3070 cm⁻¹, while alkane C-H stretching from the methyl group is found between 2800-3000 cm⁻¹. The C-N stretching vibrations within the quinoline and triazine rings are seen at approximately 1568, 1300, and 847 cm⁻¹. worldwidejournals.com

FTIR is also instrumental in confirming the position of substituents on the quinoline ring. The pattern of substitution influences the C-H out-of-plane bending vibrations in the low-frequency region of the spectrum. While specific data for this compound is not detailed in the provided results, the technique is generally applied to differentiate between isomers by analyzing these fingerprint regions. mdpi.com For example, in 5,8-quinolinediones, the position of an amine substituent at C-6 versus C-7 can be distinguished by the number of carbonyl peaks in the 1700–1650 cm⁻¹ range. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for Quinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3150-3350 worldwidejournals.com |

| Aromatic C-H | Stretching | ~3070 worldwidejournals.com |

| Alkyl C-H | Stretching | 2800-3000 worldwidejournals.com |

| C=N, C=C | Ring Stretching | ~1568 worldwidejournals.com |

| C-N | Stretching | ~1300, ~847 worldwidejournals.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound in solution. It provides detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of quinoline derivatives reveals the chemical environment of each proton. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with neighboring atoms. For N-methylquinolin-8-amine, the protons of the quinoline ring typically resonate in the aromatic region between δ 7.0 and 8.8 ppm. The methyl group protons appear as a singlet further upfield. For instance, in N-methylquinolin-8-amine, the methyl protons (CH₃) are observed at δ 3.07 ppm. rsc.org The protons on the quinoline ring show distinct splitting patterns due to spin-spin coupling, which helps in their assignment. For example, the proton at position 2 (H-2) often appears as a doublet of doublets due to coupling with H-3 and H-4. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for Quinoline Derivatives

| Proton Position | N-methylquinolin-8-amine (δ ppm) | 8-Methylquinoline (B175542) (δ ppm) |

|---|---|---|

| H-2 | 8.73 (dd) | 8.949 (dd) chemicalbook.com |

| H-3 | - | 7.386 (dd) chemicalbook.com |

| H-4 | 7.42-7.37 (m) | 8.120 (dd) chemicalbook.com |

| H-5 | 7.44 (d) | 7.560 (d) chemicalbook.com |

| H-6 | 7.07 (d) | 7.432 (t) chemicalbook.com |

| H-7 | 6.68 (d) | 7.653 (d) chemicalbook.com |

| N-CH₃ | 3.07 (s) | - |

| C-CH₃ | - | 2.826 (s) chemicalbook.com |

Note: Chemical shifts and coupling patterns can vary depending on the solvent and the specific substitution pattern.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the electronic effects of the substituents. Aromatic carbons in quinoline derivatives typically resonate between δ 110 and 150 ppm. tsijournals.com For N-methylquinolin-8-amine, the carbon of the methyl group (N-CH₃) appears at approximately δ 30.07 ppm. rsc.org The quaternary carbons, such as C-8 and C-8a, can also be identified. For instance, in N-methylquinolin-8-amine, the carbon attached to the amino group (C-8) resonates at δ 146.81 ppm. rsc.org

Table 3: Representative ¹³C NMR Chemical Shifts for Quinoline Derivatives (δ ppm)

| Carbon Position | N-methylquinolin-8-amine rsc.org | 8-Methylquinoline chemicalbook.com |

|---|---|---|

| C2 | 146.81 | 149.5 |

| C3 | 121.38 | 121.2 |

| C4 | 135.99 | 136.2 |

| C4a | 127.86 | 128.8 |

| C5 | 113.69 | 126.1 |

| C6 | 104.13 | 130.0 |

| C7 | - | 126.9 |

| C8 | 146.81 | 137.0 |

| C8a | - | 147.2 |

| N-CH₃ | 30.07 | - |

| C-CH₃ | - | 17.8 |

Note: Assignments are based on available data and may require further 2D NMR experiments for unambiguous confirmation.

For complex molecules like substituted quinolines, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of proton and carbon signals. ipb.pt

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the quinoline rings. ipb.pt

HSQC correlates directly bonded proton and carbon atoms, providing a straightforward way to assign carbon signals based on their attached protons. ipb.pt

HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for identifying quaternary carbons and piecing together the entire molecular structure. ipb.pt

These techniques are crucial for confirming the precise substitution pattern and resolving any ambiguities in the structural assignment of this compound. mdpi.commostwiedzy.pl

NMR titration is a powerful method to investigate the interaction between a ligand, such as this compound, and metal ions in solution. By incrementally adding a metal ion to an NMR sample of the ligand and monitoring the changes in the chemical shifts of the ligand's protons, one can deduce the binding site, stoichiometry, and binding strength of the resulting metal complex. rsc.org

Upon coordination of a metal ion, the electron density around the nuclei of the ligand is altered, leading to changes in their chemical shifts. Protons near the binding site will experience the most significant changes. For example, in studies of similar quinoline derivatives, the addition of a metal ion like Zn²⁺ causes downfield shifts of the aromatic protons, indicating the involvement of the quinoline nitrogen and the amino or hydroxyl group in the coordination. rsc.orgnih.gov The titration data can be used to generate binding isotherms, from which the association constant (Ka) for the complex formation can be calculated. This information is vital for understanding the chelation properties of this compound and its potential use in applications such as metal ion sensing or catalysis. rsc.orgscielo.br

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of this compound, offering insights into its exact mass, purity, and behavior in coordination complexes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally confirming the elemental composition of this compound and its derivatives by providing highly accurate mass measurements. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For instance, HRMS has been employed to verify the molecular weight and fragmentation patterns of related quinoline compounds. The exact mass of a molecule is a fundamental property, and HRMS provides this with exceptional precision, often to within a few parts per million. This level of accuracy is essential for the definitive identification of newly synthesized compounds and for distinguishing between isomers. mdpi.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of this compound and to identify and quantify any impurities or byproducts from its synthesis. For example, GC-MS analysis can be optimized using polar capillary columns and temperature programming to resolve isomers like 5-methylquinoline (B1294701) and 7-methylquinoline (B44030). researchgate.net The resulting mass spectra provide a molecular fingerprint, allowing for confident identification by matching the fragmentation pattern with known standards or library data. sapub.orgnih.gov This method is also valuable for monitoring the progress of chemical reactions involving this compound.

Table 1: GC-MS Parameters for Quinoline Derivative Analysis

| Parameter | Value |

| Column Type | J&W CP-Sil 8 CB base-deactivated (5% phenyl/95% polydimethylsiloxane) researchgate.net |

| Column Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film thickness researchgate.net |

| Injection Mode | Splitless or Programmable Temperature Vaporizer (PTV) researchgate.net |

| Oven Temperature Program | Initial 90°C, ramped to 325°C researchgate.net |

| Mass Spectrometer Mode | Electron Ionization (EI) at 70 eV researchgate.net |

| Mass Range | m/z 50-500 researchgate.net |

This table presents typical parameters used in GC-MS analysis of quinoline derivatives, which can be adapted for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Coordination Complex Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and non-volatile molecules, such as the coordination complexes of this compound. frontiersin.org This method allows for the gentle transfer of ions from solution to the gas phase, preserving the integrity of the metal-ligand complexes for mass analysis. frontiersin.orguvic.ca ESI-MS is instrumental in determining the stoichiometry and stability of these complexes. For example, it has been used to detect [M + Cu]²⁺ adducts in copper complexes of similar quinoline derivatives. The technique can also be used in competitive ligand exchange studies to determine the conditional stability constants of metal-ligand complexes. researchgate.net

Electronic Spectroscopy and Optical Characterization

Electronic spectroscopy provides valuable information about the electronic structure and optical properties of this compound and its derivatives.

Electronic Absorption Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) region, is used to study the chromophoric properties of this compound. The quinoline ring system is a chromophore, and its absorption spectrum is sensitive to substituent effects and the surrounding environment. acs.org The position and intensity of the absorption bands provide insights into the electronic transitions within the molecule. mdpi.comresearchgate.net For instance, the introduction of substituents can cause a shift in the absorption maximum (λmax), which can be correlated with the electronic properties of the substituent. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental spectra to assign electronic transitions. aanda.orgnih.gov

UV-Visible Spectroscopy for Complex Formation and Adsorption Studies

UV-Visible spectroscopy is a versatile technique for monitoring the formation of metal complexes with this compound and for studying its adsorption onto surfaces. The formation of a coordination complex often results in a change in the UV-Vis spectrum, such as a shift in the absorption bands or the appearance of new bands, which can be used to follow the reaction and determine the binding stoichiometry. nih.govnih.govresearchgate.net For example, the complexation of 8-hydroxyquinoline (B1678124) derivatives with iron has been shown to be pH-dependent, with changes in the λmax and molar absorptivity indicating complex formation. nih.gov This technique is also employed in corrosion inhibition studies, where the adsorption of quinoline derivatives onto a metal surface can be monitored by changes in the UV-Vis spectrum of the solution. researchgate.netbohrium.com

Photoluminescence Spectroscopy for Luminescent Material Characterization

Photoluminescence spectroscopy is a crucial technique for investigating the emissive properties of fluorescent materials. Quinoline derivatives are widely studied for their potential in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov The process involves exciting a sample with photons, which elevates electrons to higher energy states. The subsequent relaxation of these electrons results in the emission of light, the properties of which (e.g., intensity, wavelength, and lifetime) provide insights into the material's electronic structure and dynamics. mdpi.com

For quinoline-based compounds, substitutions on the quinoline ring can significantly alter the photoluminescence properties. The introduction of electron-donating or withdrawing groups, or extending the π-conjugated system, can tune the emission color and quantum efficiency. researchgate.net For instance, studies on aluminum(III) complexes of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines have shown green luminescence, with emission maxima (λmax) appearing between 538-540 nm. researchgate.net The formation of metal complexes with quinoline derivatives often enhances fluorescence compared to the free ligand. nih.gov

Research on Schiff bases derived from quinolines demonstrates that the fluorescence quantum yield and Stokes shifts are highly dependent on solvent polarity. beilstein-journals.org For example, certain trifluoromethylated quinoline-phenol Schiff bases exhibit higher quantum yields in polar solvents like DMSO and MeOH compared to chloroform. beilstein-journals.org

Table 1: Illustrative Photoluminescence Data for Related Quinoline Derivatives

| Compound | Solvent/State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

|---|---|---|---|---|

| Al(III) complexes of 5-alkoxymethyl-substituted 8-hydroxyquinolines | Not Specified | Not Specified | 538-540 nm | researchgate.net |

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)-5-(diethylamino)phenol | DMSO | Not Specified | Not Specified (Φf = 0.75) | beilstein-journals.org |

| 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol | H₂O/CH₃CN | Not Specified | 375, 394, 412 nm | mdpi.com |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable, non-destructive technique for determining the atomic and molecular structure of a crystal. carleton.edu The scattering of X-rays by the electron clouds of the atoms in a crystalline solid produces a unique diffraction pattern, which provides detailed information about unit cell dimensions, bond lengths, and bond angles. carleton.edurigaku.com

For an unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. rigaku.com This method requires growing a single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern allows for the precise determination of atomic positions, bond lengths, and angles. carleton.edu

While a specific crystal structure for this compound is not readily found, data from related structures illustrate the detailed information that can be obtained. For example, the analysis of bis(8-amino-2-methylquinoline)nitratonickel(II) nitrate (B79036) revealed a monoclinic crystal system with the space group P2l/c. rsc.org Similarly, a study of 5-ethoxymethyl-8-hydroxyquinoline determined its crystal structure to be orthorhombic with the space group Pbca. researchgate.netresearchgate.net These analyses provide precise lattice parameters and insights into intermolecular interactions like hydrogen bonding and π–π stacking. researchgate.netresearchgate.net

Table 2: Illustrative Single-Crystal XRD Data for Related Quinoline Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| bis(8-amino-2-methylquinoline)nitratonickel(II) nitrate | Monoclinic | P2l/c | a = 15.905 Å, b = 8.040 Å, c = 10.736 Å, β = 117.78° | rsc.org |

| 5-ethoxymethyl-8-hydroxyquinoline | Orthorhombic | Pbca | a = 7.9551 Å, b = 17.981 Å, c = 15.125 Å | researchgate.net |

| 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate | Monoclinic | P21/c | a = 7.2706 Å, b = 14.8440 Å, c = 10.3910 Å, β = 101.101° | researchgate.net |

X-ray Powder Diffraction (XRPD) is a powerful tool used to analyze polycrystalline materials. ucmerced.edu Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. americanpharmaceuticalreview.commdpi.com XRPD is instrumental in polymorph screening, quality control, and determining the average crystallite size of nanomaterials. americanpharmaceuticalreview.comnih.gov

In the characterization of quinoline derivatives, XRPD is routinely used to confirm the crystalline nature of synthesized materials. For instance, studies on novel imine quinoline-based Cu(II) and Zn(II) complexes used pXRD to confirm their polycrystalline nature and to calculate the average crystallite sizes, which were found to be in the nanometer range. nih.govacs.orgnih.govub.bw The diffraction peaks in an experimental XRPD pattern can be compared to simulated data to confirm the purity of the synthesized phase. mdpi.com

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

For various synthesized quinoline derivatives, elemental analysis is a standard characterization step. For example, in the synthesis of 5-amino-8-hydroxyquinoline derivatives, the structures were confirmed by elemental analysis alongside other spectroscopic methods. researchgate.netresearchgate.net Similarly, the characterization of novel indium quinolinate complexes involved comparing the calculated and found percentages for C, H, and N to validate their composition. mdpi.com

Table 3: Illustrative Elemental Analysis Data for Related Quinoline Derivatives

| Compound | Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| [5-bromo-8-quinolinolate In(III)–Me₂]₂ | C₂₂H₂₂Br₂In₂N₂O₂ | C: 35.91, H: 3.01, N: 3.81 | C: 36.31, H: 3.06, N: 3.74 | mdpi.com |

| 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol (as hydrate) | C₂₇H₂₀N₂O·H₂O | C: 79.77, H: 6.90, N: 5.45 | C: 79.80, H: 6.85, N: 5.65 | mdpi.com |

| [2-methyl-5-bromo-8-quinolinolate In(III)–Me₂]₂ | C₂₄H₂₆Br₂In₂N₂O₂ | C: 37.73, H: 3.43, N: 3.67 | C: 37.68, H: 3.49, N: 3.63 | mdpi.com |

Computational and Theoretical Investigations of 5 Methylquinolin 8 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational in the theoretical study of molecules. They apply the principles of quantum mechanics to solve the electronic structure of a molecule, which in turn determines its properties. For quinoline (B57606) derivatives, these calculations are crucial for understanding their electronic behavior and reactivity.

Density Functional Theory (DFT) has become one of the most popular and effective methods for computing the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as those using the B3LYP hybrid functional, are widely used to investigate the properties of heterocyclic compounds like quinoline derivatives. researchgate.net

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).

A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. For quinoline-based compounds, the HOMO is typically characterized by electron density localized on the quinoline ring system and the amino group, while the LUMO density is distributed across the heterocyclic ring. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Computational studies on analogous compounds, such as 8-hydroxyquinoline (B1678124) (8-HQ), have determined the HOMO-LUMO energy gap. For 8-HQ, the energy gap was theoretically obtained by the DFT method as 4.52 eV. researchgate.net This value provides a reference point for estimating the electronic stability of structurally similar molecules like 5-Methylquinolin-8-amine.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 8-Hydroxyquinoline | DFT/B3LYP | -5.89 | -1.37 | 4.52 researchgate.net |

Global reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. These parameters are calculated using the energies of the HOMO and LUMO.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

These descriptors are crucial for predicting how this compound would behave in chemical reactions. For instance, DFT investigations of 8-aminoquinoline (B160924) (8-AMQ) complexes have been used to calculate these parameters to understand their stability and reactivity. acs.org

| Parameter | Formula | Calculated Value (eV) for [Zn{(8-AMQ)(dca)}2] acs.org |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.50 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.605 |

| Chemical Softness (S) | 1/(2η) | 0.311 |

| Electrophilicity Index (ω) | μ2/(2η) | 3.81 |

DFT is also employed to model intramolecular charge transfer and intermolecular interactions. researchgate.net Analysis of the electron density distribution in the HOMO and LUMO reveals the likely pathways for electron transfer within the molecule.

Tools such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize and quantify these interactions. researchgate.netresearchgate.net NBO analysis investigates charge delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For quinoline derivatives, the nitrogen atom in the ring and the oxygen or nitrogen of a substituent at the 8-position are typically electron-rich sites, making them susceptible to electrophilic attack. researchgate.net These analyses are fundamental for predicting how this compound would interact with other molecules, such as metal ions or biological receptors.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. wikipedia.orggatech.edu It approximates the many-electron wavefunction of a system as a single Slater determinant, which accounts for the antisymmetric nature of electrons. wikipedia.org Unlike DFT, the standard HF method does not account for electron correlation, which can affect the accuracy of the calculated properties. However, it is often used for initial geometry optimizations and as a starting point for more advanced, correlation-corrected methods. gatech.edu

In studies of related molecules, such as 8-hydroxyquinoline derivatives, both HF and DFT methods have been used to calculate molecular geometries. The results from both methods often show good agreement with experimental data obtained from X-ray diffraction, though DFT is generally favored for its better handling of electron correlation effects in predicting electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Modeling and Simulations

While quantum chemical calculations describe the static electronic properties of a single molecule, molecular modeling and simulations, particularly Molecular Dynamics (MD), are used to study the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent or a protein binding site).

For a compound like this compound, MD simulations can predict its conformational stability and its interactions with biological targets. nih.gov In typical MD studies of quinoline derivatives interacting with proteins, several parameters are analyzed to assess the stability of the complex: doi.org

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests the system has reached equilibrium. doi.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or parts of the ligand, highlighting flexible regions of the system. doi.org

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and its target, which are critical for binding affinity and specificity. nih.gov

Such simulations on various quinoline derivatives have demonstrated the formation of stable ligand-protein complexes, providing insights into their potential mechanisms of action as inhibitors or modulators of biological targets. mdpi.comtandfonline.comresearchgate.net

Molecular Docking for Ligand-Target Interactions (Enzyme Binding, Receptor Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how this compound and its analogs might interact with biological targets like enzymes and receptors.

Research on related quinoline derivatives has demonstrated their potential to bind to various biological targets. For instance, docking studies on 8-hydroxyquinoline-based blockers with the Histamine H2 receptor have shown that these compounds interact with key residues in the binding pocket, such as D98, Y250, D186, and Y182. mdpi.com The interactions are often stabilized by electrostatic forces and hydrogen bonds involving the hydroxyl and amine groups of the quinoline scaffold. mdpi.com Similarly, docking studies of 5-amino-8-hydroxyquinoline (5A8HQ) with bovine serum albumin (BSA) revealed a binding energy of -5.53 kcal/mol, with the ligand situated in a cleft between subdomains IIA and IIIA, primarily driven by hydrogen bonding and electrostatic interactions. nih.gov

In the context of anticancer research, quinoline derivatives have been docked against various targets. Studies on thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a showed binding affinities ranging from -5.3 to -6.1 Kcal/mol, indicating stable interactions. semanticscholar.org For HIV research, quinoline derivatives designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown promising docking scores, with some compounds exhibiting better binding affinities (e.g., -10.67 kcal/mol) than standard drugs like rilpivirine (B1684574) and elvitegravir. nih.gov These interactions are typically characterized by hydrogen bonds with key residues like LYS101 and hydrophobic interactions with residues such as TRP229. nih.gov

The table below summarizes representative binding affinities from docking studies of various quinoline derivatives with different biological targets, illustrating the common range of interaction energies.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 5-Amino-8-hydroxyquinoline | Bovine Serum Albumin (BSA) | -5.53 | Trp213 |

| 8-Hydroxyquinoline Blockers | Histamine H2 Receptor | Not specified | D98, Y250, D186, T190 |

| Thiopyrano[2,3-b]quinolines | Anticancer Peptide CB1a | -5.3 to -6.1 | LYS7, LYS11, TRP12, PHE15 |

| Pyrimidine-Quinoline Hybrids | HIV Reverse Transcriptase | -9.96 to -10.67 | LYS101, TRP229 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, offering a detailed view of the dynamic behavior and stability of a ligand-receptor complex. Following molecular docking, MD simulations are often employed to validate the stability of the predicted binding poses.

For quinoline-based compounds, MD simulations have been used to confirm the stability of their interactions with target proteins. In studies of novel inhibitors for NAD(P)H:Quinone Oxidoreductase 1 (NQO1), MD simulations of up to 100 ns confirmed that designed diamino-quinoline-5,8-dione derivatives formed stable complexes. researchgate.net Analysis of the simulation trajectories revealed that key hydrogen bonds and π-π stacking interactions with residues like His162, Trp106, and Tyr129 were maintained, indicating a stable binding mode. researchgate.net

Similarly, MD simulations are used to assess the stability of protein-ligand complexes in other therapeutic areas. For example, simulations of quinolinone-based thiosemicarbazones as anti-tuberculosis agents showed stable binding energies over a 200 ns simulation, suggesting likely inhibition of the target enzyme. nih.gov The stability of such complexes is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Monte Carlo (MC) Simulations for Adsorption Behavior

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, MC simulations are particularly useful for studying the adsorption of molecules onto surfaces, such as the interaction of corrosion inhibitors with metals.

For quinoline derivatives, MC simulations have been employed to investigate their adsorption behavior on metal surfaces, typically in aqueous environments, to understand their mechanism of corrosion inhibition. These simulations help determine the most favorable adsorption configuration of the inhibitor molecule on the metal surface and calculate the adsorption energy. Studies on 8-hydroxyquinoline derivatives on carbon steel surfaces have shown that these molecules tend to adsorb in a planar orientation. rsc.org This flat arrangement maximizes the contact area between the molecule's π-systems (from the quinoline rings) and the vacant d-orbitals of the iron atoms on the steel surface, leading to strong adsorption and the formation of a protective film. rsc.org The high negative values of the calculated adsorption energies indicate a spontaneous and strong interaction between the inhibitor and the metal surface.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity or other effects like corrosion inhibition.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their observed activities. This is achieved by correlating molecular descriptors (physicochemical properties derived from the molecular structure) with experimental data.

In the field of corrosion inhibition, QSAR studies on quinoline derivatives have shown that their protective efficiency is strongly correlated with quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ). A higher E-HOMO value is generally associated with a greater tendency of the molecule to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency. A lower E-LUMO value suggests a higher ability to accept electrons from the metal. The dipole moment can also influence the adsorption process through dipole-dipole interactions.

For biological activities, QSAR models have been developed for various quinoline derivatives. For instance, in a study of 5,8-quinolinequinone derivatives, QSAR models were created to correlate molecular descriptors with anti-proliferative and anti-inflammatory activities. dergipark.org.trresearchgate.net These models revealed that parameters like electronegativity, electronic properties, and thermochemical properties were significant predictors of biological effect. dergipark.org.trresearchgate.net

The following table lists common molecular descriptors and their general correlation with activity in quinoline derivatives.

| Molecular Descriptor | Symbol | General Correlation with Activity |

| Energy of Highest Occupied Molecular Orbital | E-HOMO | Higher values often correlate with better corrosion inhibition (electron donation). |

| Energy of Lowest Unoccupied Molecular Orbital | E-LUMO | Lower values can indicate better electron-accepting capabilities. |

| Energy Gap | ΔE | A smaller energy gap can imply higher reactivity and better inhibition. |

| Dipole Moment | µ | Higher values may enhance adsorption on metal surfaces. |

| Electronegativity | χ | Correlated with both electronic and thermochemical parameters affecting biological activity. dergipark.org.trresearchgate.net |

| Global Hardness | η | Lower values (higher softness) often relate to higher reactivity and better inhibition. |

The insights gained from SAR, QSAR, and molecular docking studies are invaluable for the rational, in silico design of new chemical entities with enhanced properties. By understanding which structural features and molecular properties are key to a desired activity, researchers can computationally design and screen novel derivatives before committing to their chemical synthesis.

This approach has been successfully applied to the quinoline scaffold. For example, based on docking results, new 7-ethyl-10-hydroxycamptothecin (B187591) derivatives with a quinoline core were designed as potential multi-targeted anticancer agents. nih.gov The in silico screening process involves creating a virtual library of derivatives by modifying the parent structure (e.g., this compound) with different functional groups. These virtual compounds are then evaluated using the established QSAR models and docked into the target protein's active site to predict their activity and binding affinity. This process allows for the prioritization of candidates that are most likely to succeed in experimental testing, thereby saving significant time and resources. nih.gov

Bioinformatic and Chemometric Analyses (e.g., Petra/Osiris/Molinspiration (POM) Analyses)

POM analysis combines several computational methods:

Petra is used for calculating physicochemical properties. mdpi.com

Osiris Property Explorer predicts toxicity risks (mutagenicity, tumorigenicity, irritancy, reproductive effects), physicochemical properties (cLogP, solubility), drug-likeness, and a drug score. mdpi.compreprints.org

Molinspiration calculates properties relevant to Lipinski's "Rule of Five" (molecular weight, cLogP, number of hydrogen bond donors and acceptors) and predicts bioactivity scores for various common drug targets. preprints.org

The table below shows typical parameters evaluated in a POM analysis.

| Parameter | Tool | Desired Outcome for Drug-Likeness |

| Molecular Weight | Molinspiration/Osiris | < 500 Da |

| LogP (Lipophilicity) | Molinspiration/Osiris | < 5 |

| Hydrogen Bond Donors | Molinspiration | ≤ 5 |

| Hydrogen Bond Acceptors | Molinspiration | ≤ 10 |

| Toxicity Risks | Osiris | No high risks of mutagenicity, tumorigenicity, etc. |

| Drug Score | Osiris | Higher value indicates a better overall profile. |

Biological Research Applications and Mechanistic Insights

Investigations into Antimicrobial Activity

Derivatives of 8-aminoquinoline (B160924) have demonstrated significant potential as antimicrobial agents, active against a range of bacterial and fungal pathogens, including those resistant to existing drugs.

In Vitro Evaluation against Bacterial and Fungal Pathogens

Studies on various ring-substituted 8-quinolinamines have revealed broad-spectrum antimicrobial activity. These compounds have been evaluated for their efficacy against both bacterial and fungal strains, with results indicating potent inhibitory effects. For instance, a series of 8-quinolinamines bearing different substituents showed promising in vitro activity against several pathogens. nih.gov The inhibitory concentrations (IC₅₀) highlight their potential as a versatile structural class for developing new anti-infectives. nih.gov

The antifungal activity of these derivatives has been tested against multiple Candida species, as well as Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Similarly, their antibacterial effects have been confirmed against both Gram-positive bacteria like Staphylococcus aureus and other challenging microbes such as Mycobacterium intracellulare. nih.gov

Table 1: In Vitro Antimicrobial Activity of 8-Quinolinamine Derivatives This table presents the range of IC₅₀ values observed for a series of substituted 8-quinolinamine derivatives against various pathogens.

| Pathogen | Type | IC₅₀ Range (µg/mL) | Reference |

| Staphylococcus aureus | Bacterium | 1.33–18.9 | nih.gov |

| Mycobacterium intracellulare | Bacterium | 3.12–20 | nih.gov |

| Candida albicans | Fungus | 4.93–19.38 | nih.gov |

| Candida glabrata | Fungus | 3.96–19.22 | nih.gov |

| Candida krusei | Fungus | 2.89–18.95 | nih.gov |

| Cryptococcus neoformans | Fungus | 0.67–18.64 | nih.gov |

| Aspergillus fumigatus | Fungus | 6.0–19.32 | nih.gov |

Mechanisms of Action: Enzyme or Receptor Interaction for Pathogen Survival

The antimicrobial effects of quinoline (B57606) derivatives are often attributed to their interaction with key cellular components essential for pathogen survival. A primary target identified in bacteria is the FtsZ protein, which is crucial for cell division. nih.gov FtsZ features two significant drug-binding sites: the nucleotide-binding domain (NBD) and the inter-domain cleft (IDC). nih.gov The IDC is considered a superior target for drug development because it has less structural similarity to eukaryotic tubulin, potentially reducing toxicity to mammalian cells. nih.gov Many FtsZ inhibitors, including quinoline-based compounds, are known to bind to this IDC. nih.gov

Furthermore, the mechanism of action for related quinoline compounds in parasites has been suggested to involve interactions with plasmodial enzymes or specific receptor sites, indicating that their bioactivity is not solely dependent on metal chelation but may involve more complex molecular interactions. nih.gov

Studies on FtsZ Polymerization Disruption in Bacterial Cells

The filamenting temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin, is a cornerstone of the bacterial cell division machinery. nih.gov It polymerizes at the future division site to form the Z-ring, which acts as a scaffold for other division proteins and guides the synthesis of the septal wall. The precise regulation of FtsZ assembly and disassembly is vital for successful cytokinesis. nih.gov

Quinoline and quinolinium derivatives have been identified as potent inhibitors of FtsZ function. tandfonline.comresearchgate.net Their mechanism does not always follow a simple inhibition of polymerization. Instead, some quinolinium derivatives have been shown to stimulate or promote FtsZ polymerization. rsc.orgacs.org This hyper-stabilization disrupts the natural dynamic instability of the Z-ring, effectively freezing the structure and preventing the constriction necessary for cell division. rsc.orgnih.gov This disruption leads to a failure in cytokinesis, resulting in the characteristic elongation of bacterial cells and eventual cell death. rsc.orgnih.gov Biochemical assays confirm that this class of compounds can interfere with the GTPase activity of FtsZ, which is intrinsically linked to its polymerization dynamics. researchgate.net

Activity against Multi-Drug Resistant Microorganisms

The emergence of multi-drug resistant (MDR) bacteria is a critical global health issue. Research into new classes of antibiotics has shown that quinoline-based compounds are effective against several MDR strains. Derivatives of 8-quinolinamine have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In addition, novel thiazole-quinolinium derivatives have been synthesized and tested against a panel of resistant bacteria. These compounds exhibited significant inhibitory activity against not only MRSA but also vancomycin-resistant Enterococcus (VRE) and NDM-1 Escherichia coli. rsc.org The minimum inhibitory concentrations (MICs) for some of these derivatives were found to be substantially lower than those of conventional antibiotics, highlighting their potential to combat resistant infections. rsc.org

Table 2: In Vitro Activity of Quinoline Derivatives Against Multi-Drug Resistant Bacteria This table shows the minimum inhibitory concentration (MIC) ranges for different classes of quinoline derivatives against resistant bacterial strains.

| Compound Class | Resistant Pathogen | MIC Range (µg/mL) | Reference |

| 8-Quinolinamine Derivatives | Methicillin-resistant S. aureus (MRSA) | 1.38–15.34 | nih.gov |

| Thiazole-quinolinium Derivatives | Methicillin-resistant S. aureus (MRSA) | 1–32 | rsc.org |

| Thiazole-quinolinium Derivatives | Vancomycin-resistant Enterococcus (VRE) | 2–32 | rsc.org |

Investigations into Anticancer Mechanisms

The quinoline core is a feature of many compounds investigated for their anticancer properties. Research into 8-aminoquinoline derivatives has uncovered their potential to inhibit the growth of various cancer cells through multiple mechanisms. arabjchem.org

Inhibition of Cancer Cell Proliferation in Cellular Models

Derivatives of 8-aminoquinoline have been evaluated for their antiproliferative activity against a range of human cancer cell lines. Glycoconjugates of 8-aminoquinoline, for example, have demonstrated a greater ability to inhibit the proliferation of colon cancer (HCT 116) and breast cancer (MCF-7) cells compared to their 8-hydroxyquinoline (B1678124) counterparts. mdpi.com This suggests that the amino group at the 8-position may play a crucial role in enhancing cytotoxic potential and selectivity towards cancer cells. mdpi.com

Other aminoquinoline derivatives, such as those derived from the antimalarial drug primaquine, have also shown activity against lung (H460) and colon (HCT 116, SW620) carcinoma cell lines. srce.hr The general mechanisms proposed for the anticancer action of quinoline derivatives are diverse and include the induction of apoptosis, modulation of nuclear receptor responsiveness, and arrest of the cell cycle. arabjchem.org For some related compounds, a more specific mechanism involving the down-regulation of the c-Myc oncogene has been identified as a pathway for inhibiting cancer cell growth. researchgate.net

Table 3: In Vitro Antiproliferative Activity of 8-Aminoquinoline Derivatives This table displays the half-maximal inhibitory concentration (IC₅₀) values for 8-aminoquinoline glycoconjugates against human cancer cell lines.

| Cancer Cell Line | Cancer Type | IC₅₀ Range (µM) | Reference |

| HCT 116 | Colon Carcinoma | 329.2 - 687.8 | mdpi.com |

| MCF-7 | Breast Adenocarcinoma | 116.4 - 149.6 | mdpi.com |

Modulation of Cellular Signaling Pathways (e.g., Cell Growth, Apoptosis, Inflammation)

Quinoline derivatives are recognized for their capacity to influence fundamental cellular signaling pathways that govern cell fate. Research has shown that compounds structurally related to 5-Methylquinolin-8-amine can modulate pathways associated with cell growth, apoptosis (programmed cell death), and inflammation. For instance, certain 8-aminoquinoline-naphthyl copper complexes have been demonstrated to inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) and induce apoptotic cell death. nih.gov

The mechanism of inducing apoptosis is often multifaceted. Studies on related quinoline compounds show activation of the intrinsic apoptotic pathway, evidenced by the loss of mitochondrial membrane potential and an increase in caspase-9 activity. nih.gov Furthermore, these compounds can create a pro-apoptotic environment by downregulating inhibitor of apoptosis proteins (IAPs) such as cIAP1, XIAP, and survivin. nih.gov Concurrently, an increase in p21 protein expression suggests cell cycle arrest, a critical mechanism for halting cancer cell proliferation. nih.gov The activation of cellular stress pathways, indicated by increased formation of reactive oxygen species (ROS) and upregulation of heme oxygenase-1 (HMOX-1), also plays a crucial role in triggering apoptosis. nih.gov Some quinoline derivatives have also been shown to induce apoptosis in cancer cell lines by activating caspase pathways.

Interaction with Molecular Targets (e.g., Enzymes in Metabolic Pathways)

The biological effects of quinoline derivatives are exerted through their interaction with specific molecular targets, including enzymes that are critical for cancer cell survival and proliferation. The quinoline structure can intercalate between DNA base pairs, causing conformational changes that can lead to DNA strand breaks and cytotoxicity. mdpi.com Beyond DNA, these compounds target key enzymes involved in various cellular processes.

For example, therapeutic strategies using 8-hydroxyquinolines have targeted iron-containing ribonucleotide reductase, an enzyme essential for DNA synthesis. researchgate.net The anticancer mechanisms of quinoline derivatives are diverse and include the inhibition of tyrosine kinases, topoisomerases, and enzymes involved in DNA repair. tandfonline.com Furthermore, some quinoline derivatives are known to inhibit hemozoin polymerization, a pathway relevant to their antimalarial activity but which also highlights their ability to interfere with metabolic processes. The investigation into how compounds like this compound and its analogs interact with specific enzymes in metabolic pathways remains an active area of research for developing targeted cancer therapies.

Mechanistic Studies of Proteasome Inhibition (e.g., Noncompetitive Binding to 20S Proteasome α Subunits)

The proteasome is a critical cellular machine responsible for degrading unneeded or damaged proteins, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov While many clinically used proteasome inhibitors like bortezomib (B1684674) are competitive inhibitors that bind to the catalytic β subunits of the 20S proteasome, a distinct class of quinoline-based inhibitors operates through a noncompetitive mechanism. oup.comnih.gov

Research has identified that certain quinoline derivatives, such as 5-amino-8-hydroxyquinoline (5AHQ), inhibit the proteasome noncompetitively. oup.comnih.gov Mechanistic studies, including nuclear magnetic resonance (NMR), have revealed that these compounds bind to the α subunits of the 20S proteasome. oup.com This allosteric binding occurs at a site distinct from the catalytic active sites, specifically at the interface between the α and β subunits, modulating the proteasome's function without directly blocking the active sites. nih.govoup.com This alternative mechanism is significant because it may offer a way to overcome resistance that develops against competitive inhibitors. oup.comnih.gov The accumulation of ubiquitylated proteins in cancer cells treated with such quinoline derivatives serves as a clear indicator of their proteasome inhibitory activity. nih.govaacrjournals.org

Table 1: Mechanistic Details of Quinoline-Based Proteasome Inhibitors

| Compound Class | Binding Site | Mechanism of Inhibition | Effect on Bortezomib Resistance | Reference |

| 5-amino-8-hydroxyquinoline (5AHQ) | α subunits of 20S proteasome | Noncompetitive | Can overcome some forms of resistance | oup.comnih.gov |

| Chloroquine | α/β interface of proteasome | Noncompetitive, Allosteric | Potential to overcome resistance | preprints.orgnih.govoup.com |

| Quinolin-chlorobenzothioate (QCBT7) | Regulatory subunit of proteasome | Targets regulatory, not catalytic, subunit | Not specified | nih.gov |

Synergistic Effects with Established Chemotherapeutic Agents

A promising strategy in cancer therapy is the combination of different drugs to enhance efficacy and overcome resistance. Noncompetitive proteasome inhibitors based on the quinoline scaffold have shown potential for synergistic effects when used with established chemotherapeutic agents.

Because compounds like 5-amino-8-hydroxyquinoline (5AHQ) inhibit the proteasome through a mechanism distinct from competitive inhibitors like bortezomib, their combination can lead to enhanced proteasome inhibition and a synergistic induction of cancer cell death. oup.com This suggests that combining competitive and noncompetitive proteasome inhibitors could be a novel approach to increase response rates in cancers like leukemia and myeloma. oup.com Furthermore, if the side-effect profiles of the two types of inhibitors are different, combination therapy could allow for lower, less toxic doses of the established drug. oup.com Another quinoline derivative, VR23, was found to substantially reduce the adverse effects caused by the chemotherapeutic agent paclitaxel (B517696) in preclinical models. aacrjournals.org

Modulation of Cellular Metal- and Redox Homeostasis

Quinoline derivatives, particularly 8-hydroxyquinolines and 8-aminoquinolines, are well-known for their metal-chelating properties, which can profoundly impact cellular homeostasis. preprints.orgacs.org This ability to bind metal ions like iron and copper is central to some of their anticancer mechanisms. By chelating intracellular metal ions, these compounds can disrupt the function of metal-dependent enzymes and induce cellular stress.

The anticancer activity of certain 8-hydroxyquinoline derivatives is linked to their ability to induce iron deprivation in cancer cells. mdpi.com Concurrently, they can form redox-active copper(II) complexes that undergo intracellular redox cycling, leading to the generation of reactive oxygen species (ROS) and inducing a state of oxidative stress. mdpi.com This disruption of both metal and redox balance can selectively target and kill cancer cells. preprints.orgmdpi.com Studies have shown that some quinoline compounds can induce apoptosis in cancer cells by altering redox homeostasis. This modulation of the cellular environment is a key aspect of their biological activity.

Targeting Collateral Sensitivity in Multidrug-Resistant Cancer Cells

Multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp), is a major hurdle in cancer treatment. nih.govresearchgate.net An innovative strategy to combat MDR is to exploit a phenomenon known as collateral sensitivity, where MDR cells become paradoxically more sensitive to certain compounds. nih.govacs.org Several 8-hydroxyquinoline derivatives have been identified as having robust MDR-selective toxicity. researchgate.netnih.gov

The mechanism behind this collateral sensitivity is linked to the function of the P-gp transporter itself. mdpi.com The toxicity of these metal-chelating quinoline agents is paradoxically increased by P-gp. mdpi.com It is proposed that P-gp can efflux the metal complexes formed by these compounds, leading to a more pronounced depletion of essential metals like iron within the MDR cells. researchgate.net This selective targeting of the altered physiology of resistant cells provides a promising avenue for developing therapies that are specifically effective against otherwise drug-resistant cancers. mdpi.comnih.govacs.org Studies have shown that the MDR-selective activity is dependent on factors like the compound's pKa values, highlighting the importance of metal chelation in this process. nih.govacs.org

Inhibition of Specific Enzymes (e.g., Sphingosine Kinase, Cathepsin B, Histone Demethylases, Lipoxygenases)

Beyond broad effects on signaling and homeostasis, research has identified specific enzymes that are inhibited by quinoline derivatives, highlighting their potential as targeted therapeutic agents.

Sphingosine Kinase (SphK): Overexpression of SphK is linked to increased cell proliferation and survival in various cancers. Quinoline-5,8-diones have been identified as a novel class of SphK inhibitors, with some compounds showing dual inhibitory activity against both isoforms, SphK1 and SphK2. mdpi.com

Cathepsin B: This enzyme is implicated in tumor invasion and metastasis. Derivatives of nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) have been developed as potent inhibitors of cathepsin B, successfully reducing cancer cell invasion in in-vitro models. mdpi.comacs.org

Histone Demethylases: 8-Hydroxyquinoline derivatives have been investigated as inhibitors of KDM4 histone demethylases, enzymes that play a role in epigenetic regulation and cancer. researchgate.net

Lipoxygenases (LOX): Certain 8-hydroxyquinoline derivatives have been identified as inhibitors of lipoxygenase enzymes, which are involved in inflammatory processes and have been linked to cancer. researchgate.net

DNA Methyltransferase (DNMT): Some novel bis-quinoline compounds have shown the ability to inhibit DNMTs and induce the degradation of these proteins via a proteasome-dependent mechanism, representing a dual-action approach to epigenetic therapy. mdpi.com

Table 2: Specific Enzyme Inhibition by Quinoline Derivatives

| Enzyme Target | Quinoline Class | Finding | Reference |

| Sphingosine Kinase (SphK1/2) | Quinoline-5,8-diones | Identification of dual inhibitors with low micromolar potency. | mdpi.com |

| Cathepsin B | Nitroxoline (5-nitro-8-hydroxyquinoline) derivatives | Structure-based design led to potent inhibitors that reduce tumor cell invasion. | mdpi.comacs.org |

| Histone Demethylases (KDM4) | 8-Hydroxyquinolines | Identified as inhibitors of 2-oxoglutarate oxygenases, including KDM4. | researchgate.net |

| Lipoxygenases (LOX) | 8-Hydroxyquinolines | (-)-Betti products showed selective 12-LOX inhibition. | researchgate.net |

| DNA Methyltransferase (DNMT) | Bis-quinolines | Compounds act as inhibitors and induce proteasomal degradation of DNMTs. | mdpi.com |

Structure-Activity Relationships Affecting Anticancer Potency and Selectivity

The quinoline scaffold is a privileged structure in medicinal chemistry, and modifications to this core have profound effects on anticancer activity. Research into 8-hydroxyquinoline (8-OHQ) derivatives, which are structurally related to this compound, provides significant insight into the structure-activity relationships (SAR) governing potency and selectivity.

One key strategy to enhance anticancer efficacy involves targeting multidrug-resistant (MDR) cancer cells. Studies on 8-hydroxyquinoline-derived Mannich bases show that substitutions on the quinoline ring are critical. For instance, introducing electron-withdrawing groups at the R5 position of the quinoline ring has been shown to improve anticancer activity. Conversely, adding a sulfonic acid group at the same position can decrease cytotoxicity, likely by impeding the molecule's ability to cross cell membranes.

Further research on survivin inhibitors with an oxyquinoline scaffold highlights the importance of various structural components. By modifying different rings (labeled C and D rings in the study) and the linkers between them, researchers have been able to modulate anti-proliferative effects. For example, replacing a pyrrolidine (B122466) ring with a piperidine (B6355638) ring in one series of analogs led to a slight improvement in activity. The optimization of this scaffold resulted in compounds with nanomolar efficacy against a range of cancer cell lines, including those with multidrug resistance. The average growth inhibition (GI50) across the NCI-60 cell line panel was improved fourfold through these targeted structural modifications.

The strategic placement of substituents is a recurring theme. In a series of 5,6,7-trimethoxy quinolines, N-aryl substitutions at the 4-amine position were generally more cytotoxic than 2-styryl derivatives. Specifically, compounds featuring N-(4-benzoyl phenyl) and N-(4-phenoxy phenyl) groups demonstrated the most potent antiproliferative activity, which was notably effective against both parental and resistant cancer cell lines. This suggests that the lipophilicity and electronic properties of the substituent group play a crucial role in overcoming resistance mechanisms.

Table 1: Structure-Activity Relationship (SAR) Insights for Quinoline Derivatives in Anticancer Research

| Structural Modification | Observed Effect on Anticancer Activity | Relevant Compound Class | Reference |

|---|---|---|---|

| Electron-withdrawing substituent at R5 | Improved anticancer activity | 8-Hydroxyquinoline Mannich bases | |

| Sulfonic acid at R5 | Decreased cytotoxicity | 8-Hydroxyquinoline derivatives | |

| N-(4-benzoyl phenyl) or N-(4-phenoxy phenyl) substitution | Potent antiproliferative activity against resistant cells | 5,6,7-trimethoxy quinolines |

Enzyme Inhibition Studies Beyond Anticancer Contexts

Inhibition of Botulinum Neurotoxin A Light Chain Enzymatic Activity

Quinoline derivatives have been identified as potent inhibitors of the Botulinum neurotoxin A light chain (BoNT/A LC), a zinc-dependent metalloprotease. The 8-hydroxyquinoline (quinolin-8-ol) scaffold is a known chelator that can disrupt the zinc-containing active site of the enzyme, thereby preventing it from cleaving its target protein, SNAP-25.

Structure-activity relationship studies have revealed specific requirements for potent inhibition. While the core 8-hydroxy-quinoline compound is not a very strong inhibitor, the addition of bulky aryl amide substitutions renders the inhibitors active. This suggests an interaction between these groups and either an aromatic residue or the zinc ion within the enzyme's active site. Further functionalization has yielded significant gains in potency. For example, adding a 2-hydrazino group to the quinolinol ring was found to increase potency, leading to a compound with a submicromolar inhibition constant (Ki). In contrast, 2-alkyl amine substitutions led to a drastic reduction in inhibition, possibly due to unfavorable interactions with polar amino acid side chains in the enzyme.

General Enzyme Inhibition Mechanisms (e.g., Competitive vs. Noncompetitive)

Kinetic studies have elucidated the specific mechanisms by which these quinoline-based compounds inhibit their target enzymes. In the context of BoNT/A LC, different inhibition models have been observed depending on the compound's specific structure.

Two novel quinolinol compounds, MSU58 and MSU84, were identified as competitive inhibitors of BoNT/A LC. This finding indicates that these inhibitors bind directly to the active site of the enzyme, in a way that is mutually exclusive with the binding of the natural substrate.

In contrast, a different quinolinol derivative, functionalized with a 2-hydrazino group, was found to exhibit an uncompetitive inhibition mechanism. An uncompetitive inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This diversity in inhibition mechanisms highlights the chemical versatility of the quinoline scaffold and offers different strategies for therapeutic development.

Studies on other enzyme systems, such as human monoamine oxidases (MAO-A and -B), also demonstrate the ability of 8-aminoquinoline derivatives to act as potent inhibitors through the formation of stable enzyme-inhibitor complexes.

Receptor Binding and Modulation Studies

The biological activity of this compound and its analogs is often mediated by their ability to bind to and modulate the function of specific protein targets, particularly enzymes. These enzymes act as the molecular "receptors" for these small molecule inhibitors.

For example, the anticancer effects of 8-hydroxyquinoline derivatives are linked to their targeting of key metalloenzymes involved in cancer progression, such as ribonucleotide reductase and matrix metalloproteinases. The binding and inhibition of these enzymes disrupt critical cellular processes like DNA synthesis and metastasis. The ability of these compounds to chelate metal ions is central to their binding mechanism at the active sites of these enzymes.

In a different context, 8-aminoquinoline enantiomers have been shown to bind directly to human monoamine oxidases A and B (MAO-A and MAO-B). The formation of a stable enzyme-inhibitor complex is the basis for the observed inhibition of MAO activity. Similarly, the inhibition of the Glioma-associated oncogene homologue 1 (Gli1), a zinc finger transcription factor involved in oncogenesis, represents another instance of a quinoline-based compound modulating a critical protein target.

Neurodegenerative Disease Research Applications

Inhibition of β-Amyloid Aggregation and Reduction of Metal-Driven Oxidative Damage

Quinoline derivatives have emerged as promising multi-target agents for Alzheimer's disease research. Their mode of action often involves a dual approach: directly inhibiting the aggregation of the β-amyloid (Aβ) peptide and mitigating the oxidative stress that contributes to neurodegeneration.

The dyshomeostasis of redox-active metal ions, particularly copper (Cu) and iron (Fe), is implicated in the pathology of Alzheimer's disease. These metal ions can bind to the Aβ peptide, promoting its rapid aggregation and catalyzing the production of reactive oxygen species (ROS) through Fenton-like reactions. This leads to heightened oxidative stress and neuronal damage.

8-Hydroxyquinoline derivatives are effective metal chelators. By binding to and sequestering excess metal ions, these compounds can prevent metal-induced

Cholinesterase Inhibition and ROS Scavenging Properties